Ethyl propyl sulfide is an organic compound classified as a sulfide, with the chemical formula and a molecular weight of approximately 104.214 g/mol. It is also known by various names including ethyl n-propyl sulfide and 1-(ethylthio)propane. The compound features a sulfur atom bonded to two alkyl groups: ethyl and propyl. Ethyl propyl sulfide is a colorless liquid with a characteristic odor, commonly found in various natural sources and synthesized for industrial applications.
Safety information on ethyl propyl sulfide is not widely available. However, thioethers in general can be flammable and may have irritating properties [].
Ethyl propyl sulfide can be synthesized through several methods:
Ethyl propyl sulfide finds various applications across different fields:
Interaction studies involving ethyl propyl sulfide primarily focus on its reactivity with other chemical species. Research indicates that it can interact with electrophiles in nucleophilic substitution reactions, forming sulfonium ions or other derivatives. Additionally, studies on its oxidation pathways reveal insights into how it behaves under different oxidative conditions, which is crucial for understanding its stability and reactivity in various environments .
Ethyl propyl sulfide shares structural similarities with other alkyl sulfides but exhibits unique properties that distinguish it from them. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Methyl propyl sulfide | Shorter carbon chain; different odor profile | |
Butyl methyl sulfide | Similar molecular weight; different alkyl groups | |
Ethylene glycol dimethyl ether | Ether rather than thioether; different functional group |
Ethyl propyl sulfide's unique combination of ethyl and propyl groups contributes to its distinct physical and chemical properties compared to these similar compounds. Its specific reactivity patterns and biological activities further highlight its uniqueness within the class of alkyl sulfides .
Ethyl propyl sulfide is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1-ethylsulfanylpropane [1] [2] [3]. This IUPAC designation follows the standard convention for thioether nomenclature, where the sulfur atom is identified as part of an alkylsulfanyl substituent attached to the parent alkane chain [4]. The compound is assigned the Chemical Abstracts Service registry number 4110-50-3 [1] [2] [3].
The compound is known by several common names in chemical literature and commercial applications [1] [3]. The most widely recognized common name is ethyl propyl sulfide, which follows the traditional naming convention for sulfides where both alkyl groups are listed in alphabetical order followed by the word "sulfide" [5] [6]. Alternative common names include ethyl n-propyl sulfide, ethyl propyl sulphide, and ethyl propyl thioether [1] [3] [7].
Additional systematic nomenclature variants are employed in chemical databases and literature [1] [2] [3]. These include 3-thiahexane, which reflects the replacement nomenclature system where the sulfur atom replaces a carbon in the hexane chain [1] [3] [8]. The name propane, 1-(ethylthio)- represents another systematic approach that identifies the compound as a propane derivative with an ethylthio substituent [1] [2] [3].
Nomenclature Type | Name | Registry Information |
---|---|---|
IUPAC Name | 1-ethylsulfanylpropane | CAS: 4110-50-3 |
Primary Common Name | Ethyl propyl sulfide | EC: 223-890-4 |
Alternative Common Names | Ethyl n-propyl sulfide, Ethyl propyl sulphide | PubChem CID: 20063 |
Systematic Variants | 3-Thiahexane, Propane, 1-(ethylthio)- | MDL: MFCD00039940 |
The molecular formula is C₅H₁₂S with a molecular weight of 104.214 grams per mole [1] [2] [9]. The compound's structure is represented by the SMILES notation CCCSCC and the InChI identifier InChI=1S/C5H12S/c1-3-5-6-4-2/h3-5H2,1-2H3 [1] [9] [8].
Ethyl propyl sulfide belongs to the structural class of alkyl sulfides, also known as thioethers [5] [10] [11]. This classification is based on the presence of a sulfur atom bonded to two alkyl groups, creating the characteristic R-S-R' connectivity where R represents the ethyl group and R' represents the propyl group [10] [11] [12].
The fundamental structural unit of alkyl sulfides is the carbon-sulfur-carbon linkage, which distinguishes these compounds from their oxygen analogs, the ethers [10] [13] [11]. In ethyl propyl sulfide, the sulfur atom exhibits sp³ hybridization and adopts a bent molecular geometry similar to that observed in water and alcohols [6] [13]. The C-S-C bond angle approaches approximately 90 degrees, which is smaller than the typical C-O-C angle of approximately 110 degrees found in ethers [11] [14].
The sulfur atom in ethyl propyl sulfide contains two lone pairs of electrons, contributing to the compound's nucleophilic character [15] [13] [16]. This electronic configuration makes sulfides more nucleophilic than their corresponding ethers due to the greater polarizability of sulfur compared to oxygen [13] [12] [16]. The carbon-sulfur bond lengths in the compound are approximately 1.81 Ångströms, which are longer than typical carbon-oxygen bonds due to the larger atomic radius of sulfur [11].
Ethyl propyl sulfide is classified as an asymmetrical thioether because it contains two different alkyl groups attached to the central sulfur atom [6] [12]. This distinguishes it from symmetrical thioethers such as diethyl sulfide or dipropyl sulfide, where both alkyl groups are identical [17] [18]. The asymmetrical nature influences both the nomenclature and physical properties of the compound.
The compound exhibits typical thioether reactivity patterns, including susceptibility to oxidation reactions that can convert the sulfide to sulfoxide and subsequently to sulfone derivatives [10] [13] [12]. The sulfur center can also undergo alkylation reactions to form sulfonium salts, a characteristic reaction pathway that distinguishes thioethers from ethers [13] [12] [16].
Ethyl propyl sulfide is part of a broader family of alkyl sulfides that share similar structural features and chemical properties [15] [11] [12]. The most closely related compounds include other mixed alkyl sulfides with varying carbon chain lengths and branching patterns.
Methyl propyl sulfide (CAS: 3877-15-4) represents a lower homolog with the molecular formula C₄H₁₀S [19] [20] [21]. This compound, systematically named 1-(methylsulfanyl)propane or 2-thiapentane, has a molecular weight of 90.18 grams per mole and a boiling point of 95.5-97°C [19] [21] [22]. The replacement of the ethyl group with a methyl group results in decreased molecular weight and correspondingly lower boiling point compared to ethyl propyl sulfide.
Dipropyl sulfide (CAS: 111-47-7) represents the symmetrical analog with two propyl groups [24] [25] [18]. With the molecular formula C₆H₁₄S and systematic name 1-propylsulfanylpropane or 4-thiaheptane, this compound has a molecular weight of 118.24 grams per mole and a boiling point of 142-143°C [24] [18]. The larger molecular size results in higher boiling point and different solubility characteristics.
Butyl methyl sulfide (CAS: 628-29-5) provides another asymmetrical thioether example [26] [27] [28]. This compound, with molecular formula C₅H₁₂S and systematic name 1-methylsulfanylbutane or 2-thiahexane, has a molecular weight of 104.21 grams per mole and a boiling point of 122-123°C [27] [28] [29]. The isomeric relationship with ethyl propyl sulfide demonstrates how different alkyl group arrangements affect physical properties while maintaining the same molecular formula.
Compound | Molecular Formula | Systematic Name | Molecular Weight (g/mol) | Boiling Point (°C) | CAS Number |
---|---|---|---|---|---|
Methyl propyl sulfide | C₄H₁₀S | 1-(Methylsulfanyl)propane | 90.18 | 95.5-97 | 3877-15-4 |
Ethyl propyl sulfide | C₅H₁₂S | 1-ethylsulfanylpropane | 104.214 | 117-119 | 4110-50-3 |
Diethyl sulfide | C₄H₁₀S | 1-ethylsulfanylethane | 90.187 | 92 | 352-93-2 |
Dipropyl sulfide | C₆H₁₄S | 1-propylsulfanylpropane | 118.24 | 142-143 | 111-47-7 |
Butyl methyl sulfide | C₅H₁₂S | 1-methylsulfanylbutane | 104.21 | 122-123 | 628-29-5 |
The structural relationships among these thioether compounds demonstrate systematic trends in physical properties [15] [30] [11]. Increasing carbon chain length generally correlates with higher molecular weights and boiling points, reflecting stronger intermolecular van der Waals forces [11] [12]. The symmetrical versus asymmetrical nature of the alkyl substituents also influences molecular packing and subsequently affects physical properties such as melting points and solubility characteristics [11] [12].
Flammable;Irritant